

Ozagrel Hydrochloride: A Potential Therapeutic Avenue for Liver Injury

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

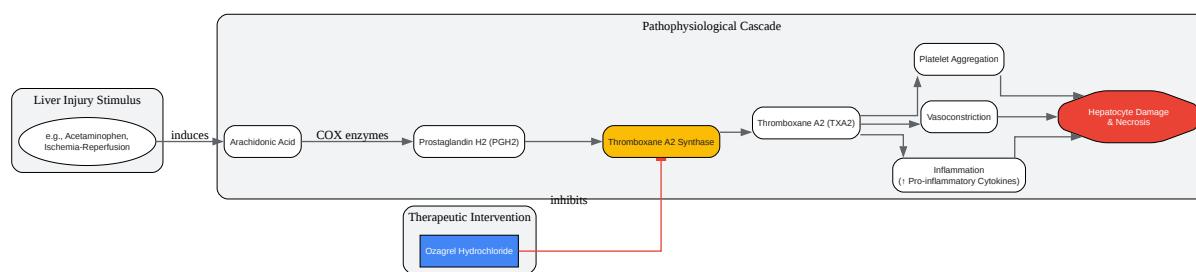
Compound Name: Ozagrel hydrochloride

Cat. No.: B1139521

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction


Ozagrel hydrochloride, a selective thromboxane A₂ (TXA₂) synthase inhibitor, is an antiplatelet agent clinically utilized for conditions such as cerebral ischemia and bronchial asthma.^{[1][2]} Its mechanism of action, which involves the inhibition of TXA₂ production and a subsequent increase in prostacyclin (PGI₂), confers anti-inflammatory, vasodilatory, and anti-platelet aggregation effects.^{[3][4]} Emerging preclinical evidence suggests that these properties could be harnessed for the treatment of various forms of liver injury, a significant global health concern with limited therapeutic options. This technical guide provides a comprehensive overview of the existing preclinical data on **Ozagrel hydrochloride**'s potential in treating liver injury, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.

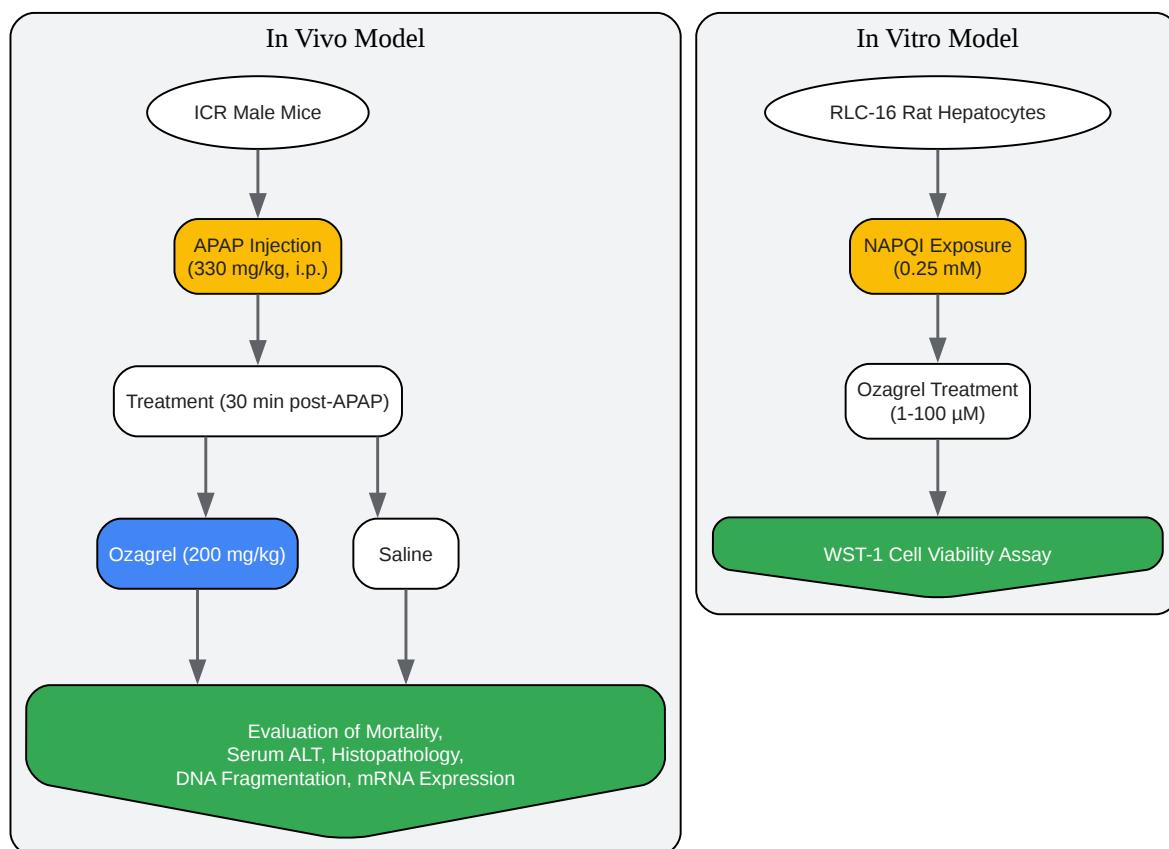
Mechanism of Action in Liver Injury

Ozagrel's primary therapeutic effect stems from its selective inhibition of thromboxane A₂ synthase, leading to a reduction in TXA₂ levels.^[5] TXA₂ is a potent mediator of inflammation, vasoconstriction, and platelet aggregation, all of which are implicated in the pathophysiology of liver damage.^[6] By inhibiting TXA₂ synthesis, **Ozagrel hydrochloride** is proposed to mitigate liver injury through several interconnected pathways:

- **Anti-inflammatory Effects:** Ozagrel has been shown to suppress the expression of pro-inflammatory cytokines and cell death-related genes.[5][7]
- **Improved Microcirculation:** By inhibiting platelet aggregation and promoting vasodilation, Ozagrel may enhance blood flow to the liver, which is crucial for tissue oxygenation and recovery, particularly in ischemia-reperfusion injury.[7]
- **Cytoprotective Effects:** Studies have demonstrated a direct protective effect of Ozagrel on hepatocytes against toxic insults.[8][9]

The following diagram illustrates the proposed signaling pathway of **Ozagrel hydrochloride** in the context of liver injury.

[Click to download full resolution via product page](#)


Proposed mechanism of Ozagrel in liver injury.

Preclinical Evidence in Acetaminophen-Induced Liver Injury

A key study by Tomishima et al. (2013) investigated the efficacy of **Ozagrel hydrochloride** in a mouse model of acetaminophen (APAP)-induced liver injury, a common cause of acute liver failure.[8]

Experimental Protocol

The experimental workflow for this study is outlined below.

[Click to download full resolution via product page](#)

Experimental workflow for APAP-induced liver injury study.

Quantitative Data

The study yielded significant quantitative data demonstrating the protective effects of Ozagrel.

Parameter	APAP Group	APAP + Ozagrel (200 mg/kg)	p-value	Reference
Mortality (24h)	High	Significantly Attenuated	<0.01	[8]
Serum ALT (U/L)	Significantly Elevated	Significantly Reduced	<0.01	[10]
Plasma 2,3-dinor TXB ₂ (pg/mL)	Increased	Significantly Suppressed	<0.01	[3]
Hepatic Jun mRNA Expression (relative)	Increased	Significantly Inhibited	<0.05	[8]
Hepatic Fos mRNA Expression (relative)	Increased	Significantly Inhibited	<0.01	[8]
Hepatic Chop mRNA Expression (relative)	Increased	Significantly Inhibited	<0.05	[8]

Data presented as mean \pm S.E.M. where applicable.

Ozagrel treatment significantly reduced mortality and serum alanine aminotransferase (ALT) levels, a key biomarker of liver damage.[8][10] It also attenuated hepatic centrilobular necrosis,

hemorrhaging, and DNA fragmentation.[8] Mechanistically, Ozagrel inhibited the APAP-induced increase in plasma 2,3-dinor thromboxane B₂, a stable metabolite of TXA₂, and suppressed the hepatic expression of cell death-related mRNAs such as jun, fos, and chop.[3][8] However, it did not affect the depletion of hepatic total glutathione.[8] In vitro, Ozagrel significantly attenuated cell injury induced by N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, in a rat hepatocyte cell line.[8][9]

Preclinical Evidence in Liver Ischemia-Reperfusion Injury

Several studies have explored the utility of thromboxane A₂ synthase inhibitors, including Ozagrel (also known as OKY-046), in mitigating liver ischemia-reperfusion (I/R) injury, a significant complication in liver transplantation and surgery.

Experimental Protocols

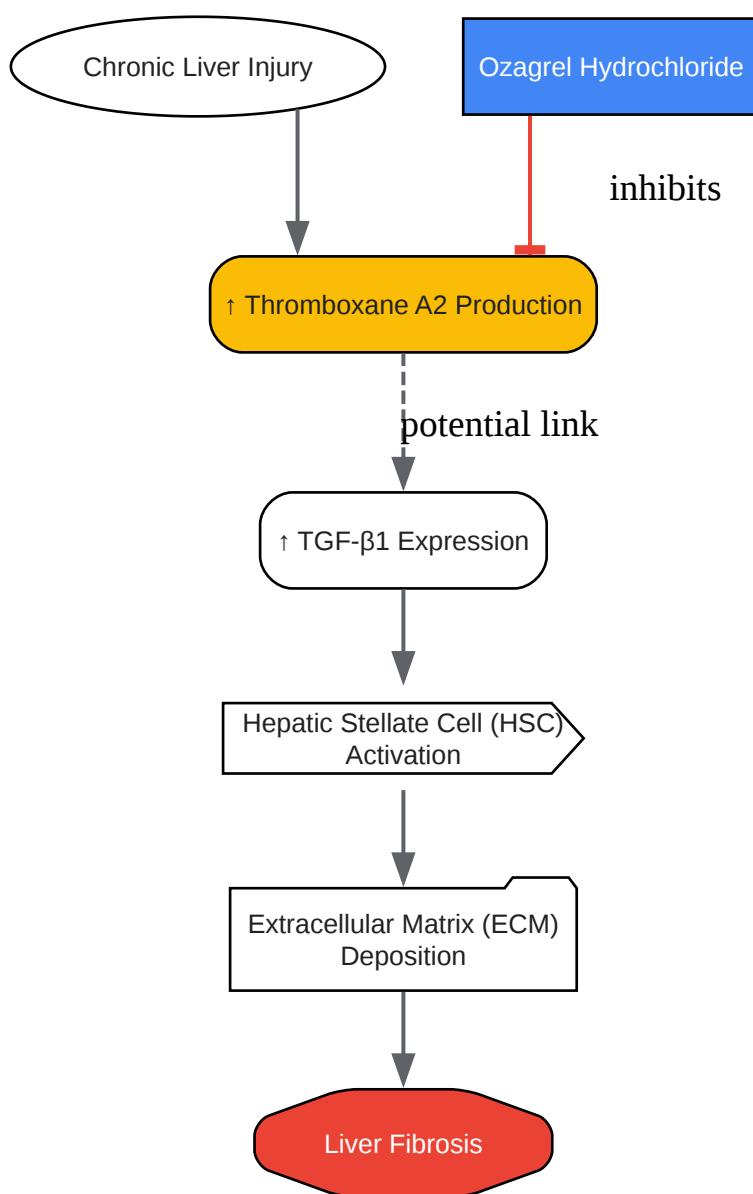
The general experimental design for these studies involved inducing a period of warm ischemia in the liver of animal models (rats or dogs), followed by reperfusion. The treatment group received a TXA₂ synthase inhibitor prior to or during the ischemic period.

Study	Animal Model	Ischemia Duration	Reperfusion Duration	Treatment	Key Parameters Measured
Kuroe et al.	Rats	30 min	30 min	CV-4151 (5 mg/kg, i.v.)	ATP levels, Liver Blood Flow, Microthrombi Formation
Goto et al.	Dogs	60 min	-	OKY-046	Serum TXB ₂ , 6-keto- PGF ₁ α , Transaminases, Histology
Yokoyama et al.	Rats	100 min	-	OKY-046 (30 mg/kg, i.v.)	Survival, Serum Transaminases, Histology, Prostaglandin Levels

Quantitative Data

These studies consistently demonstrated the protective effects of TXA₂ synthase inhibitors against I/R injury.

Parameter	Control Group	Treatment Group	Outcome	Reference
ATP Levels (post-I/R)	Significantly Low	Significantly Improved Recovery	Improved energy metabolism	[7]
Liver Blood Flow (post-I/R)	Significantly Low	Accelerated Recovery	Enhanced microcirculation	[7]
Microthrombi Formation	Present	Mitigated	Reduced vascular occlusion	[7]
Serum TXB ₂ (post-I/R)	Increased	Maintained Low Levels	Effective TXA ₂ inhibition	[5]
Serum Transaminases (post-I/R)	Elevated	Lower Levels	Reduced hepatocellular injury	[5]
Histological Necrosis	Extensive	Reduced	Less tissue damage	[8]
Survival Rate	Low	Significantly Improved	Increased overall survival	[8]


Premedication with a TXA₂ synthetase inhibitor significantly improved the recovery of ATP levels and accelerated the restoration of liver blood flow following reperfusion.[7] Morphological studies revealed that the inhibitor mitigated the formation of microthrombi during ischemia.[7] In a canine model, Ozagrel (OKY-046) treatment resulted in better liver function and less marked histologic changes compared to the control group.[5] Similarly, in a rat model, Ozagrel significantly improved survival and decreased serum transaminase levels and the extent of histological liver necrosis.[8]

Potential in Liver Fibrosis

While direct preclinical evidence for Ozagrel in treating liver fibrosis is limited, the known mechanisms of thromboxane A₂ and the findings in other liver injury models suggest a potential

therapeutic role. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and transforming growth factor-beta 1 (TGF- β 1) is a key profibrotic cytokine. A study on alcoholic liver injury in rats demonstrated that thromboxane inhibitors could reduce the hepatic expression of TGF- β 1 and the degree of fibrosis.^[7] This suggests that by inhibiting TXA₂, Ozagrel could potentially interfere with the signaling pathways that lead to the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the fibrotic liver.

The logical relationship for this hypothesized anti-fibrotic effect is depicted below.

[Click to download full resolution via product page](#)

Hypothesized anti-fibrotic mechanism of Ozagrel.

Further research is warranted to investigate the direct effects of Ozagrel on hepatic stellate cell activation and in established preclinical models of liver fibrosis, such as carbon tetrachloride (CCl₄)-induced fibrosis or bile duct ligation.

Clinical Evidence

To date, there are no published clinical trials specifically evaluating the efficacy and safety of **Ozagrel hydrochloride** for the treatment of liver injury or fibrosis in humans. The existing clinical data for Ozagrel primarily focuses on its approved indications, such as acute ischemic stroke.^[2] A study on the effect of Ozagrel on human hepatic microsomal drug metabolism indicated that high doses might inhibit some cytochrome P-450-mediated drug metabolism.^[4]

Conclusion and Future Directions

Ozagrel hydrochloride has demonstrated significant therapeutic potential in preclinical models of acetaminophen-induced and ischemia-reperfusion liver injury. Its well-defined mechanism of action, centered on the inhibition of thromboxane A₂ synthase, provides a strong rationale for its protective effects against acute liver damage. The quantitative data from these studies consistently show improvements in key biochemical and histological markers of liver injury.

The potential of Ozagrel in chronic liver diseases, particularly liver fibrosis, is an intriguing area for future investigation. Based on the link between thromboxane A₂ and profibrogenic cytokines like TGF- β ₁, there is a plausible, yet unproven, hypothesis that Ozagrel could offer anti-fibrotic benefits.

For drug development professionals, Ozagrel represents a promising candidate for repositioning for liver-related indications. The key next steps should include:

- Preclinical studies in established liver fibrosis models: Investigating the efficacy of Ozagrel in models such as CCl₄-induced fibrosis or bile duct ligation is crucial to validate its anti-fibrotic potential.
- In vitro studies on hepatic stellate cells: Elucidating the direct effects of Ozagrel on the activation, proliferation, and collagen production of hepatic stellate cells will provide valuable mechanistic insights.

- Pharmacokinetic and pharmacodynamic studies in the context of liver disease: Understanding the drug's behavior in subjects with impaired liver function is essential.
- Well-designed clinical trials: Ultimately, randomized controlled trials are needed to establish the safety and efficacy of **Ozagrel hydrochloride** in patients with various forms of liver injury.

In conclusion, while further research is necessary, the existing preclinical evidence strongly supports the continued investigation of **Ozagrel hydrochloride** as a novel therapeutic strategy for the treatment of liver injury. Its multifaceted mechanism of action makes it an attractive candidate to address the complex pathophysiology of this widespread and often debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
2. Ozagrel hydrochloride monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
3. meliordiscovery.com [meliordiscovery.com]
4. biocytogen.com [biocytogen.com]
5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Xia & He Publishing [xiahapublishing.com]
7. Thromboxane inhibitors attenuate inflammatory and fibrotic changes in rat liver despite continued ethanol administrations - PMC [pmc.ncbi.nlm.nih.gov]
8. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane A2 synthase inhibitors prevent production of infectious hepatitis C virus in mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2/thromboxane A2 receptor axis facilitates hepatic insulin resistance and steatosis through endoplasmic reticulum stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ozagrel Hydrochloride: A Potential Therapeutic Avenue for Liver Injury]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1139521#ozagrel-hydrochloride-s-potential-in-treating-liver-injury\]](https://www.benchchem.com/product/b1139521#ozagrel-hydrochloride-s-potential-in-treating-liver-injury)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com